1-beta-D-Arabinofuranosylthymine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-beta-D-Arabinofuranosylthymine can be synthesized through a novel method involving the reaction of thymine with arabinose derivatives. The process typically involves the use of protective groups to ensure selective reactions at desired positions on the sugar and base molecules .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-beta-D-Arabinofuranosylthymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its biological activity.
Substitution: Substitution reactions, particularly at the sugar moiety, can lead to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogenated compounds and catalysts to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
1-beta-D-Arabinofuranosylthymine has a wide range of scientific research applications, including:
Chemistry: Used as a substrate and inhibitor to study the specificity and kinetics of thymidine kinases.
Biology: Investigated for its role in inhibiting DNA polymerase and its effects on viral replication.
Medicine: Explored as an antiviral agent against herpes simplex virus and other viral infections.
Industry: Utilized in the development of antiviral drugs and as a research tool in molecular biology
Mechanism of Action
The mechanism of action of 1-beta-D-Arabinofuranosylthymine involves its incorporation into DNA during replication. Once phosphorylated to its triphosphate form, it competes with natural nucleotides for incorporation by DNA polymerase. This incorporation results in chain termination and inhibition of DNA synthesis, leading to the antiviral and anticancer effects observed .
Comparison with Similar Compounds
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog with similar antiviral and anticancer properties.
5-Iododeoxyuridine: Used in antiviral therapies but with different mechanisms of action.
Arabinosyladenine: Studied for its antiviral effects but less effective compared to 1-beta-D-Arabinofuranosylthymine
Uniqueness: this compound is unique due to its specific inhibition of DNA polymerase and its broad spectrum of activity against various viruses and cancer cells. Its ability to be incorporated into DNA and cause chain termination makes it a potent therapeutic agent .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862280 | |
Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52486-19-8, 605-23-2 | |
Record name | NSC77673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spongothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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